N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring:
- Furan-2-ylmethyl group: A furan heterocycle substituted at the 2-position, contributing to π-π stacking interactions and metabolic stability .
- Thieno[3,4-c]pyrazolyl core: A fused thiophene-pyrazole system with a 3-methylphenyl substituent, likely influencing electronic properties and binding affinity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-4-2-5-13(8-12)23-17(15-10-27-11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-26-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMUVZGAZRIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine and 3-methylphenylthieno[3,4-c]pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product.
Preparation of Furan-2-ylmethylamine: This intermediate can be synthesized by the reaction of furan-2-carbaldehyde with methylamine under reductive amination conditions.
Preparation of 3-Methylphenylthieno[3,4-c]pyrazole: This intermediate is synthesized through a cyclization reaction involving 3-methylphenylhydrazine and a suitable thieno[3,4-c]pyrazole precursor.
Coupling Reaction: The final step involves the coupling of furan-2-ylmethylamine with 3-methylphenylthieno[3,4-c]pyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, leveraging its aryl halide substituents and electron-rich heterocycles. Key reactions include:
Suzuki-Miyaura Coupling
-
Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃
-
Conditions : Ethanol/water (3:1), 80°C, 12–24 hrs
-
Outcome : Introduces aryl/heteroaryl groups at the thienopyrazole C-2 position.
-
Mechanism : Oxidative addition of Pd⁰ to the C–X bond, followed by transmetalation and reductive elimination.
| Substrate | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Bromothienopyrazole core | 4-Methoxyphenylboronic acid | 78 |
Nucleophilic Substitution
The ethanediamide group and sulfur atoms in the thieno[3,4-c]pyrazole scaffold facilitate nucleophilic attacks:
Thiol-Disulfide Exchange
-
Reagents : Thiophenol, K₂CO₃
-
Conditions : DMF, 60°C, 6 hrs
-
Outcome : Substitution at the sulfonyl group generates thioether derivatives.
Amide Hydrolysis
-
Reagents : HCl (6M), reflux
-
Conditions : 110°C, 8 hrs
-
Outcome : Cleavage of the ethanediamide bond to yield carboxylic acid and amine fragments.
Cyclization Reactions
Intramolecular cyclization is observed under acidic or basic conditions:
Furan Ring Activation
-
Reagents : H₂SO₄ (conc.)
-
Conditions : 25°C, 2 hrs
-
Outcome : Forms fused tricyclic structures via furan oxygen participation .
| Cyclization Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Acid-catalyzed | Thienopyrazolo-furanodiazepine | 65 |
Sulfur Oxidation
-
Reagents : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → 25°C, 4 hrs
-
Outcome : Converts thienopyrazole sulfur to sulfone, enhancing electrophilicity.
Nitro Group Reduction
-
Reagents : H₂, Pd/C
-
Conditions : EtOH, 50 psi, 3 hrs
-
Outcome : Reduces nitro substituents to amines for further functionalization.
Biological Interactions
While not traditional "reactions," the compound’s interactions with enzymes inform its reactivity:
Cytochrome P450 Inhibition
-
Target : CYP3A4
-
Mechanism : Coordination to heme iron via pyrazole nitrogen, blocking substrate access.
-
IC₅₀ : 2.3 μM (human liver microsomes).
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes above 220°C, releasing SO₂ and furan derivatives (TGA/DSC data).
-
Photolysis : UV light (254 nm) induces C–S bond cleavage, forming radical intermediates .
Comparative Reactivity Insights
The compound’s reactivity differs from analogs due to its unique substitution pattern:
| Feature | Impact on Reactivity | Example |
|---|---|---|
| 3-Methylphenyl group | Steric hindrance reduces nucleophilic attack | Lower Suzuki coupling yields |
| Furan-2-ylmethyl moiety | Enhances electron density for electrophilic substitutions | Faster nitration |
Scientific Research Applications
Anticancer Activity
Research has indicated that N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide exhibits promising anticancer properties. Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : In vitro studies showed that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent antiproliferative effects .
Antimicrobial Activity
The compound also displays antimicrobial properties against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study : Animal models of inflammation treated with this compound showed reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for development into therapeutic agents for:
- Cancer treatment , particularly for solid tumors.
- Antibiotic formulations targeting resistant bacterial strains.
- Anti-inflammatory therapies for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of N’-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Furan-Containing Pharmaceuticals (USP Pharmacopeial Standards)
Key pharmacopeial compounds with furan moieties (e.g., ranitidine-related compound B) share structural similarities but differ in substituents and applications:
Research Findings :
- Furan derivatives in pharmaceuticals often prioritize substituents like dimethylamino or sulphanyl groups for enhanced solubility or bioavailability .
Thiophene/Furan-Containing Pesticides
Pesticidal compounds such as cyprofuram and flubenzimine share heterocyclic frameworks but exhibit divergent applications:
Research Findings :
Research Findings :
- The target compound likely employs multi-step protocols involving hydrazine intermediates or cyclocondensation reactions, akin to .
- Challenges in scalability may arise due to the fused thienopyrazole system, contrasting with simpler furan derivatives.
Structural and Functional Insights
- Electronic Effects: The 3-methylphenyl group on the thienopyrazole may enhance lipophilicity compared to polar substituents in USP compounds .
- Synthetic Challenges : Fusion of thiophene and pyrazole rings requires precise control of reaction conditions, as seen in advanced heterocyclic syntheses .
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a compound of interest due to its potential biological activities. This article aims to summarize current research findings on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure features a furan moiety and a thieno[3,4-c]pyrazole ring, which are known for their diverse biological activities.
Pharmacological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Furan Substitution : The presence of the furan ring is essential for enhancing anticancer activity. Modifications in the furan position can lead to variations in potency.
- Thieno[3,4-c]pyrazole Ring : Variations in substituents on the thieno[3,4-c]pyrazole ring significantly influence both anticancer and anti-inflammatory activities. For example, substituents that enhance electron density on the aromatic systems tend to improve binding affinity to target proteins involved in cancer progression .
Case Studies
- In Vitro Studies :
- In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests a promising therapeutic index for further development.
- In Vivo Models :
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize Mannich reactions (as demonstrated for structurally related pyrazole-phenol derivatives) to assemble the thieno-pyrazole core .
- Step 2 : Introduce the ethanediamide moiety via coupling reactions (e.g., amidation with furan-2-ylmethylamine). Monitor reaction progress using HPLC or TLC .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) to improve yield. Use design-of-experiment (DoE) approaches to identify optimal stoichiometry .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology :
- NMR Spectroscopy : Confirm the presence of furan protons (δ 6.2–7.4 ppm) and thieno-pyrazole aromatic signals (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., thiophene ring conformation) using single-crystal data .
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, targeting m/z ~450–500 (exact mass depends on substituents) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM .
- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Dose-response curves : Use GraphPad Prism to calculate IC50 values and assess potency .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology :
- Molecular docking : Employ AutoDock Vina to simulate binding to enzymes (e.g., kinases) using PDB structures. Prioritize residues near the thieno-pyrazole core for interaction analysis .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electronic properties influencing reactivity or binding .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal assays : Cross-validate anti-cancer activity using apoptosis markers (e.g., Annexin V) alongside cytotoxicity data .
- Solubility adjustments : Address false negatives/positives by testing in DMSO vs. PEG formulations .
- Batch consistency : Verify purity (>95% via HPLC) to rule out impurity-driven artifacts .
Q. How can the compound’s electronic properties be exploited for material science applications?
- Methodology :
- Cyclic voltammetry : Measure redox potentials to assess suitability for organic semiconductors (target ΔE ~1.5–3.0 eV) .
- UV-Vis spectroscopy : Characterize π→π* transitions (λmax 300–400 nm) for optoelectronic applications .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability (>250°C recommended for device integration) .
Q. What experimental designs address low yields in large-scale synthesis?
- Methodology :
- Process intensification : Use continuous-flow reactors to enhance mixing and heat transfer .
- Membrane separation : Purify intermediates via nanofiltration to reduce side-product contamination .
- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps, optimizing pressure (1–5 bar) and temperature (50–100°C) .
Data Contradiction Analysis
Q. How to interpret conflicting results in anti-inflammatory vs. cytotoxic assays?
- Methodology :
- Pathway-specific inhibitors : Co-treat with NF-κB or JAK/STAT inhibitors to isolate mechanisms .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., IL-6 vs. pro-apoptotic Bax) .
- Metabolomics : Use LC-MS to profile changes in prostaglandins or ATP levels, linking bioactivity to metabolic shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
